Alpertine

Description

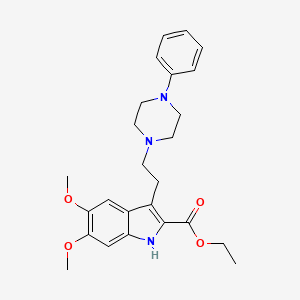

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAVJRAUFOPBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181538 | |

| Record name | Alpertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27076-46-6 | |

| Record name | Alpertine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpertine: A Technical Overview of its Chemical Structure and Biological Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Alpertine is chemically identified as ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate[1]. Its molecular structure is characterized by a core indole ring, substituted at various positions, which is a common feature among many biologically active compounds.

The key structural features include:

-

An indole nucleus with methoxy groups at the 5 and 6 positions.

-

An ethyl carboxylate group at the 2-position of the indole ring.

-

A piperazinylethyl side chain attached to the 3-position of the indole ring, with a terminal phenyl group on the piperazine ring.

These structural elements contribute to its physicochemical properties and are presumed to be critical for its biological activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate[1] |

| Molecular Formula | C25H31N3O4[1] |

| Molecular Weight | 437.5 g/mol [1] |

| CAS Number | 27076-46-6[1] |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 |

| InChI | InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3 |

Synthesis

Biological Activity and Mechanism of Action

This compound is classified as an antipsychotic agent. While specific studies detailing this compound's mechanism of action are scarce, the activity of antipsychotic drugs is generally attributed to their interaction with neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.

The prevailing hypothesis for the action of atypical antipsychotics, the class to which this compound is related, involves a combined antagonism of D2 and 5-HT2A receptors. This dual action is thought to contribute to the therapeutic effects on both positive and negative symptoms of psychosis, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Receptor Binding Profile

Quantitative data on the binding affinities (Ki or IC50 values) of this compound for various neurotransmitter receptors are not available in the public scientific literature. For context, a structurally related compound, oxypertine, exhibits high affinity for both serotonin 5-HT2 (Ki = 8.6 nM) and dopamine D2 (Ki = 30 nM) receptors. However, it is important to note that this compound itself was reported to be ineffective at antagonizing the behavioral effects of tryptamine and apomorphine at doses up to 10 mg/kg, suggesting potential differences in its pharmacological profile.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by antipsychotic drugs initiates a cascade of intracellular signaling events. These pathways are crucial in modulating neuronal excitability, gene expression, and synaptic plasticity. Given this compound's classification, it is plausible that it modulates similar pathways.

A representative diagram of a common signaling pathway affected by antipsychotic drugs is presented below. This diagram illustrates the downstream effects following the blockade of D2 and 5-HT2A receptors.

Caption: General antipsychotic signaling pathway.

Conclusion

This compound is an indole derivative with a chemical structure suggestive of antipsychotic activity. While its precise pharmacological profile remains to be fully elucidated through quantitative binding assays and detailed in vivo studies, its classification points towards a mechanism of action involving the modulation of dopaminergic and serotonergic pathways. Further research is required to determine its specific receptor affinities, functional activity, and to develop a reproducible synthesis protocol. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug development, highlighting the known chemical aspects of this compound and the theoretical framework of its potential biological function based on its structural class.

References

Alpertine: A Technical Deep-Dive into its Discovery and Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpertine (WIN-31665) is a synthetic compound belonging to the "pertine" class of piperazinylethylindole derivatives. Initially investigated for its potential as an antipsychotic and tranquilizing agent, this compound's development did not proceed to market. This technical guide provides a comprehensive overview of the discovery, synthesis, and known pharmacological characteristics of this compound, with a focus on the detailed experimental procedures and underlying chemical pathways.

Discovery and Initial Pharmacological Screening

This compound was developed by Sterling Drug Inc. and first described in the scientific literature in the early 1970s. It is structurally related to other psychoactive "pertine" compounds such as oxypertine and milipertine. The core of its discovery was rooted in the exploration of indole derivatives for their effects on the central nervous system.

While its chemical relatives demonstrated notable activity in animal models, this compound presented a unique pharmacological profile. Early studies indicated that, unlike other pertines, this compound was not effective in antagonizing the behavioral effects induced by tryptamine (a serotonin receptor agonist) and apomorphine (a dopamine receptor agonist) in animal subjects, even at doses up to 10 mg/kg. This lack of efficacy in standard screening models for antipsychotic potential likely contributed to the discontinuation of its development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate |

| Molecular Formula | C25H31N3O4 |

| Molecular Weight | 437.54 g/mol |

| CAS Number | 27076-46-6 |

| Appearance | Solid |

| Synonyms | WIN-31665, Alpertinum |

This compound Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The detailed experimental protocol, as extrapolated from related syntheses and patent literature, is outlined below. The overall synthetic pathway can be visualized in the following diagram.

Caption: Proposed multi-step synthesis pathway for this compound (WIN-31665).

Experimental Protocols

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

-

Materials: 4,5-Dimethoxyphenylhydrazine hydrochloride, Ethyl 2-oxobutanoate, Glacial acetic acid, Ethanol.

-

Procedure: A mixture of 4,5-dimethoxyphenylhydrazine hydrochloride and a molar equivalent of ethyl 2-oxobutanoate is refluxed in a solution of glacial acetic acid and ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 3-((dimethylamino)methyl)-5,6-dimethoxy-1H-indole-2-carboxylate (Gramine derivative)

-

Materials: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, Formaldehyde (37% aqueous solution), Dimethylamine (40% aqueous solution), Acetic acid.

-

Procedure: To a cooled solution of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in acetic acid, formaldehyde and dimethylamine are added sequentially with stirring. The reaction mixture is stirred at room temperature for an extended period. The resulting solution is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the gramine derivative.

Step 3: Synthesis of Ethyl 3-(cyanomethyl)-5,6-dimethoxy-1H-indole-2-carboxylate

-

Materials: Ethyl 3-((dimethylamino)methyl)-5,6-dimethoxy-1H-indole-2-carboxylate, Methyl iodide, Sodium cyanide, Dimethylformamide (DMF).

-

Procedure: The gramine derivative is dissolved in acetone, and an excess of methyl iodide is added. The mixture is stirred at room temperature to form the quaternary ammonium salt, which precipitates out of the solution. The salt is collected by filtration and dried. Subsequently, the quaternary ammonium salt is dissolved in DMF, and sodium cyanide is added. The reaction mixture is heated with stirring. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to give the indoleacetonitrile derivative.

Step 4: Synthesis of Ethyl 3-(2-aminoethyl)-5,6-dimethoxy-1H-indole-2-carboxylate

-

Materials: Ethyl 3-(cyanomethyl)-5,6-dimethoxy-1H-indole-2-carboxylate, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF).

-

Procedure: A solution of the indoleacetonitrile derivative in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the desired indoleethylamine intermediate.

Step 5: Synthesis of this compound (ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate)

-

Materials: Ethyl 3-(2-aminoethyl)-5,6-dimethoxy-1H-indole-2-carboxylate, 1-Phenylpiperazine, 1,2-Dichloroethane, Potassium carbonate.

-

Procedure: A more direct approach involves the reaction of a haloethyl-indole intermediate. 2-carbethoxy-5,6-dimethoxy-3-(2-chloroethyl)indole is heated with 1-phenylpiperazine at a high temperature (140-160°C) for approximately 1.5 hours. The resulting product is then purified to yield this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature, largely due to its early discontinuation in the drug development pipeline. However, based on its structural similarity to other antipsychotic agents of the pertine class, its primary targets were likely dopamine and serotonin receptors in the central nervous system.

Typical antipsychotics of this era primarily function as antagonists at dopamine D2 receptors. Atypical antipsychotics often exhibit a broader receptor binding profile, including antagonism at serotonin 5-HT2A receptors. The reported lack of in vivo efficacy of this compound in models sensitive to dopamine and serotonin modulation suggests that it may have a low affinity for these key receptors, or that its functional activity (i.e., antagonism, partial agonism, or agonism) at these sites is not conducive to producing a measurable antipsychotic-like effect in those specific assays.

The hypothetical signaling pathway for a typical D2 receptor antagonist is depicted below.

Caption: Hypothetical D2 receptor antagonism by this compound.

Conclusion

This compound (WIN-31665) represents an interesting case study in drug discovery, where a compound structurally similar to active counterparts displayed a divergent pharmacological profile. While detailed information on its biological activity is scarce, the available data and its synthetic pathway provide valuable insights for medicinal chemists and pharmacologists. The lack of efficacy in early preclinical models underscores the subtle structure-activity relationships that govern the interaction of small molecules with their biological targets. Further investigation into the receptor binding profile of this compound could potentially reveal novel interactions or a unique pharmacological signature that was not captured by the initial screening paradigms.

Alpertine: An Inquiry into a Hypothesized Mechanism of Action

Despite its classification as a pertine-class antipsychotic, a comprehensive, experimentally validated mechanism of action for Alpertine remains largely undefined in publicly accessible scientific literature. While structurally analogous to compounds with known psychoactive properties, detailed pharmacological data, clinical trial results, and specific molecular targets for this compound are not extensively documented.

This compound (WIN-31665) is a member of the pertine group of substances, characterized as an antipsychotic, neuroleptic, and tranquilizer.[1] Structurally, it is a substituted tryptamine and a piperazinylethylindole, sharing a chemical lineage with other pertines like milipertine, oxypertine, and solypertine.[1][2] However, unlike its relatives, this compound was never brought to market.[1]

Structural and Pharmacological Context

The pertine class of compounds is recognized for its interaction with key neurotransmitter systems. For instance, oxypertine, a closely related molecule, demonstrates high affinity for serotonin 5-HT2 and dopamine D2 receptors, with Ki values of 8.6 nM and 30 nM, respectively.[1] Oxypertine is also known to function as a catecholamine depleting agent. Animal studies have shown that oxypertine, milipertine, and solypertine can counteract the behavioral effects induced by tryptamine (a serotonin receptor agonist) and apomorphine (a dopamine receptor agonist).

Contrarily, this compound did not exhibit similar efficacy in antagonizing these effects in animal models, at least at doses up to 10 mg/kg. This suggests that while structurally similar, this compound's pharmacological profile may diverge significantly from its chemical relatives.

One source proposes a potential mechanism of action for this compound related to its influence on gamma-aminobutyric acid (GABA) and its capacity to inhibit the uptake of fatty acids by muscle cells. However, this hypothesis is not substantiated with detailed experimental data in the available literature.

Lack of Quantitative Data and Experimental Protocols

A thorough review of existing research reveals a conspicuous absence of specific quantitative data for this compound. Key metrics such as receptor binding affinities (Ki values), functional assay results (EC50/IC50 values), and pharmacokinetic parameters are not publicly available. This lack of empirical data prevents a detailed comparison of this compound's potency and efficacy with other psychoactive compounds.

Similarly, detailed experimental protocols for any studies conducted on this compound's mechanism of action are not described in the accessible literature. To construct a comprehensive understanding of its pharmacological effects, methodologies for the following types of experiments would be essential:

-

Radioligand Binding Assays: To determine the affinity of this compound for a wide range of neurotransmitter receptors and transporters.

-

In Vitro Functional Assays: To characterize the functional activity of this compound at its target receptors (e.g., as an agonist, antagonist, or inverse agonist).

-

Ex Vivo and In Vivo Animal Studies: To investigate the effects of this compound on neurotransmitter levels, neuronal firing rates, and animal behavior.

Without access to such data and protocols, any depiction of this compound's signaling pathways or experimental workflows would be purely speculative.

Visualizing the Hypothetical Landscape

Given the limited information, it is not feasible to generate a detailed and accurate diagram of this compound's signaling pathway. A meaningful diagram would require knowledge of its specific molecular targets and the downstream signaling cascades they initiate, which is currently lacking.

Conclusion

The mechanism of action for this compound remains a subject of hypothesis rather than established fact. While its structural relationship to other pertines provides a starting point for investigation, the available evidence is insufficient to construct a detailed, technical guide as requested. The divergence in its pharmacological activity compared to its analogs, coupled with the lack of quantitative data and experimental protocols, underscores the need for further research to elucidate the true molecular workings of this compound. Future studies would be necessary to identify its primary molecular targets and validate any proposed mechanism of action.

References

An In-depth Technical Guide to the Solubility and Stability of Alpertine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpertine, an antipsychotic agent with a piperazinylethylindole structure, requires comprehensive characterization of its physicochemical properties to support drug development activities. This technical guide provides a detailed framework for conducting solubility and stability studies on this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines robust, industry-standard protocols for determining aqueous and organic solvent solubility, as well as for assessing its stability under various stress conditions as mandated by ICH guidelines. The methodologies provided herein are designed to enable researchers to generate the critical data required for formulation development, analytical method validation, and regulatory submissions. This guide also presents hypothesized degradation pathways for this compound based on its core chemical moieties and includes visualizations of experimental workflows to aid in study design and execution.

This compound: Chemical Profile

-

IUPAC Name: ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate

-

CAS Number: 27076-46-6

-

Molecular Formula: C₂₅H₃₁N₃O₄

-

Molecular Weight: 437.54 g/mol

-

Chemical Structure:

-

Features an indole nucleus, a piperazine ring, and an ethyl ester functional group. The presence of these moieties suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation.

-

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is fundamental for the development of viable dosage forms. The following sections detail the protocol for determining this compound's solubility.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, preliminary information indicates it is soluble in dimethyl sulfoxide (DMSO)[1]. To build a comprehensive solubility profile, the following solvents should be evaluated. The data should be presented as shown in Table 1.

Table 1: Template for Quantitative Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | [Data] | [Data] | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | [Data] | [Data] | Shake-Flask |

| 0.1 M HCl | 25 | [Data] | [Data] | Shake-Flask |

| 0.1 M NaOH | 25 | [Data] | [Data] | Shake-Flask |

| Methanol | 25 | [Data] | [Data] | Shake-Flask |

| Ethanol | 25 | [Data] | [Data] | Shake-Flask |

| Acetonitrile | 25 | [Data] | [Data] | Shake-Flask |

| DMSO | 25 | [Data] | [Data] | Shake-Flask |

| Polyethylene Glycol 400 | 25 | [Data] | [Data] | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[2][3][4][5].

Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method. A calibration curve of this compound standards of known concentrations must be used for accurate quantification.

-

Data Reporting: Report the solubility in mg/mL and µM at the specified temperature.

References

Alpertine IUPAC name and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpertine, a substituted tryptamine and piperazinylethylindole derivative, has been investigated for its potential as an antipsychotic agent. This document provides a detailed overview of its chemical properties, a potential synthetic route, and an exploration of its putative mechanism of action. While detailed experimental protocols and specific signaling pathway elucidations remain areas for further research, this guide consolidates the currently available information to serve as a foundational resource for professionals in drug development and neuroscience.

Chemical Properties

This compound, systematically named ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate, possesses the molecular formula C25H31N3O4.[1][2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | [2] |

| Molecular Formula | C25H31N3O4 | [1][2] |

| Molecular Weight | 437.5 g/mol | |

| CAS Number | 27076-46-6 | |

| Melting Point | 142.5 °C | |

| Boiling Point | 616.5 °C | |

| pKa (Predicted) | 15.23 ± 0.30 | |

| XLogP3-AA | 4.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 9 | |

| Topological Polar Surface Area | 67 Ų | |

| Complexity | 592 |

Synthesis

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the piperazine-ethyl side chain from the indole core. The indole-2-carboxylate moiety can be synthesized via a Fischer indole synthesis or a related strategy. The key steps would likely involve the formation of the indole ring system followed by the introduction of the ethyl side chain at the C3 position and subsequent coupling with N-phenylpiperazine.

Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This could be achieved through a Fischer indole synthesis using 3,4-dimethoxyphenylhydrazine and ethyl pyruvate.

Step 2: Introduction of the Ethyl Side Chain Precursor at C3. The indole from Step 1 could be subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form a vinyl group, which can then be reduced to the ethyl side chain. Alternatively, a Friedel-Crafts acylation followed by reduction could be employed.

Step 3: Halogenation of the Ethyl Side Chain. The terminal carbon of the ethyl side chain would need to be functionalized, for instance, by conversion to a bromide or chloride, to facilitate nucleophilic substitution.

Step 4: Coupling with N-phenylpiperazine. The halogenated intermediate from Step 3 would then be reacted with N-phenylpiperazine in the presence of a suitable base to yield this compound.

Note: This is a hypothetical pathway and would require extensive experimental optimization and characterization at each step.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, the methoxy groups, the ethyl ester, and the piperazine and ethyl side chain protons.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all 25 carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.

A detailed experimental protocol for acquiring and interpreting the NMR spectra would follow standard procedures for small organic molecules.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.

Putative Mechanism of Action and Signaling Pathways

This compound is described as an antipsychotic agent, suggesting its mechanism of action likely involves the modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. While specific studies on this compound's signaling pathways are limited, its structural similarity to other "pertine" drugs like oxypertine provides some insight. Oxypertine exhibits high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.

Dopaminergic and Serotonergic Receptor Interaction

It is hypothesized that this compound may act as an antagonist or partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors. The interplay between these two receptor systems is a key feature of many atypical antipsychotic drugs.

The potential interaction can be visualized as a logical relationship:

Downstream Signaling Cascades

Antagonism of D₂ and 5-HT₂A receptors can trigger a cascade of intracellular signaling events. While the specific pathways modulated by this compound are unknown, a general workflow for investigating these pathways can be proposed.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Development of a robust and scalable synthetic route.

-

Comprehensive characterization of the compound using modern analytical techniques.

-

In-depth pharmacological profiling, including binding affinity studies across a wide range of receptors.

-

Elucidation of the specific intracellular signaling pathways modulated by this compound in relevant neuronal cell models and in vivo.

This foundational work is crucial for determining the viability of this compound as a clinical candidate for the treatment of psychotic disorders.

References

In-Depth Technical Guide: Early In Vitro Studies of Alpertine

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we regret to inform you that no specific information regarding early in vitro studies of a compound designated as "Alpertine" could be located. Extensive searches were conducted across multiple databases for pharmacology, receptor binding, enzyme inhibition, cellular assays, and mechanism of action, yielding no results for a compound with this name.

This lack of information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways.

Possible reasons for the absence of information on "this compound" include:

-

Misnomer or Typographical Error: The name "this compound" may be misspelled. If you have an alternative spelling or a chemical identifier (such as a CAS number or IUPAC name), please provide it for a renewed search.

-

Obscure or Discontinued Compound: The compound may be highly obscure, a candidate that was discontinued in very early stages of development, or research on it may not have been published in publicly accessible formats.

-

Proprietary or Coded Name: "this compound" could be an internal, proprietary code name used by a research institution or pharmaceutical company that has not been disclosed in public literature.

Without any foundational data on the in vitro pharmacology of this compound, it is not possible to generate the requested tables, protocols, or diagrams. We recommend verifying the compound's name and any associated identifiers. Should further identifying information become available, we would be pleased to revisit this request.

Alpertine: A Technical Whitepaper on Putative Therapeutic Applications and Pharmacological Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Alpertine (WIN-31665) is a compound for which there is a significant scarcity of publicly available preclinical and clinical data. This document synthesizes the limited information on this compound and draws inferences from structurally related compounds, particularly Oxypertine, to present a hypothetical framework for its potential therapeutic applications and pharmacological evaluation. The experimental protocols and signaling pathways described herein are based on established methods for assessing compounds with similar proposed mechanisms of action and should be considered illustrative.

Executive Summary

This compound is a substituted tryptamine and a piperazinylethylindole derivative, placing it within the "pertine" class of psychoactive compounds. While historically described as an antipsychotic, neuroleptic, and tranquilizer, it was never commercially marketed. Structurally analogous compounds, such as Oxypertine, have demonstrated activity as antagonists at dopamine D2 and serotonin 5-HT2 receptors, alongside an ability to deplete catecholamines. This whitepaper explores the putative therapeutic applications of this compound based on the pharmacology of the pertine class, outlines potential mechanisms of action, and provides a template for its preclinical evaluation through detailed experimental protocols.

Putative Therapeutic Applications

Based on its structural classification and the known effects of related compounds, this compound may have potential therapeutic applications in psychiatric and neurological disorders characterized by dysregulation of dopaminergic and serotonergic systems. These could hypothetically include:

-

Schizophrenia and other psychotic disorders: By acting as a dopamine D2 receptor antagonist, this compound could potentially mitigate the positive symptoms of psychosis, such as hallucinations and delusions.

-

Mood disorders: Antagonism of 5-HT2A receptors is a known mechanism of several atypical antipsychotics with mood-stabilizing and antidepressant properties.

-

Anxiety disorders: Modulation of both serotonergic and dopaminergic pathways could contribute to anxiolytic effects.

It is important to note that early reports indicated this compound was not effective in animal models antagonizing the behavioral effects of tryptamine and apomorphine at the doses tested, suggesting its pharmacological profile may differ significantly from other pertines. Further investigation would be required to validate any potential therapeutic utility.

Putative Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound, inferred from related compounds like Oxypertine, involves the modulation of key neurotransmitter systems in the central nervous system. The primary putative targets are dopamine and serotonin receptors.

A key hypothesized mechanism is the depletion of monoamines. Oxypertine has been shown to cause a dose-related depletion of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in various regions of the rat brain. This action is thought to contribute to its antipsychotic effects.

Below is a conceptual diagram illustrating the potential signaling pathways that may be modulated by this compound, based on the known pharmacology of the pertine class.

Caption: Putative signaling pathways modulated by this compound.

Quantitative Data Summary (Based on Oxypertine as a Structural Analog)

No quantitative preclinical or clinical data for this compound is publicly available. The following table summarizes the receptor binding affinities for the structurally related compound, Oxypertine, to provide a potential framework for this compound's pharmacological profile.

| Receptor | Binding Affinity (Ki, nM) | Reference Compound |

| Dopamine D2 | 30 | Oxypertine |

| Serotonin 5-HT2 | 8.6 | Oxypertine |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the preclinical pharmacology of this compound.

In Vivo Behavioral Assay: Apomorphine-Induced Stereotypy in Rats

This protocol is designed to assess the potential dopamine receptor blocking activity of a test compound.

Objective: To determine if this compound can inhibit the stereotyped behaviors induced by the dopamine agonist apomorphine in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Apomorphine hydrochloride

-

Vehicle (e.g., 0.9% saline or a suitable solvent for this compound)

-

Observation cages

-

Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Procedure:

-

Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.

-

Habituation: On the day of the experiment, place individual rats in the observation cages for a 30-minute habituation period.

-

Drug Administration:

-

Administer this compound or its vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 0.5-1.0 mg/kg) subcutaneously (s.c.).

-

-

Behavioral Observation:

-

Immediately after apomorphine injection, begin observing the rats for stereotyped behaviors.

-

Score the intensity of stereotypy at 5-minute intervals for a period of 60 minutes using a standardized rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped movements; 3 = stereotyped sniffing, licking, or gnawing; 4 = intense, continuous stereotyped behaviors).

-

-

Data Analysis:

-

Calculate the mean stereotypy score for each treatment group at each time point.

-

Analyze the data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Dunnett's test) to compare this compound-treated groups to the vehicle-control group.

-

Caption: Experimental workflow for apomorphine-induced stereotypy assay.

Ex Vivo Neurochemical Assay: Monoamine Depletion in Rat Brain

This protocol is designed to measure the levels of dopamine, norepinephrine, and serotonin in different brain regions following drug administration.

Objective: To determine if this compound causes a depletion of monoamines in key brain regions such as the striatum and cortex.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle

-

Anesthetic (e.g., isoflurane)

-

Dissection tools

-

Liquid nitrogen

-

Homogenizer

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Reagents for tissue homogenization and mobile phase for HPLC

Procedure:

-

Drug Administration: Administer this compound or its vehicle (i.p.) to groups of rats at various doses.

-

Tissue Collection: At a specified time after drug administration (e.g., 2 hours), anesthetize the rats and decapitate them.

-

Brain Dissection: Rapidly dissect the brains on an ice-cold surface to isolate specific regions of interest (e.g., striatum, frontal cortex, hippocampus).

-

Sample Preparation:

-

Immediately freeze the dissected brain regions in liquid nitrogen and store at -80°C until analysis.

-

On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., perchloric acid).

-

Centrifuge the homogenate to precipitate proteins.

-

-

HPLC Analysis:

-

Filter the supernatant and inject a sample into the HPLC system.

-

Separate the monoamines (dopamine, norepinephrine, serotonin) and their metabolites using a reverse-phase column.

-

Detect and quantify the analytes using an electrochemical detector.

-

-

Data Analysis:

-

Calculate the concentration of each monoamine in ng/g of tissue.

-

Compare the monoamine levels in the this compound-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.

-

Caption: Workflow for monoamine depletion analysis in rat brain.

Conclusion

This compound remains an enigmatic compound within the pertine class of antipsychotics. Due to the absence of dedicated preclinical and clinical studies, its therapeutic potential can only be inferred from its structural relatives. The information and protocols provided in this whitepaper offer a foundational framework for any future investigation into the pharmacology of this compound. Should research on this compound be revisited, a systematic evaluation of its receptor binding profile, in vivo behavioral effects, and neurochemical impact will be paramount to elucidating its true therapeutic promise.

Methodological & Application

Alpertine Synthesis: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpertine (WIN-31665) is a piperazinylethylindole derivative that has been investigated for its potential as an antipsychotic agent. Although it was never commercially marketed, its unique structure continues to be of interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of a plausible laboratory-scale synthesis protocol for this compound, based on established indole synthesis methodologies. Additionally, it summarizes the limited available data on its chemical and physical properties and discusses its hypothesized mechanism of action in the context of related psychoactive compounds. Diagrams for the synthetic workflow and a putative signaling pathway are provided to facilitate understanding.

Chemical Properties and Data

Table 1: Physicochemical and Pharmacological Data for this compound

| Property | Value |

| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate |

| Molecular Formula | C₂₅H₃₁N₃O₄ |

| Molecular Weight | 437.54 g/mol |

| CAS Number | 27076-46-6 |

| Appearance | Solid |

| Mechanism of Action | Presumed Dopamine (D₂) and Serotonin (5-HT₂A) receptor antagonist (Hypothesized) |

| Receptor Affinity (Ki) | Not publicly available |

Experimental Protocol: Synthesis of this compound

The following protocol describes a potential multi-step synthesis of this compound, employing a Japp-Klingemann reaction for the formation of the indole core, followed by alkylation and coupling with 1-phenylpiperazine. This protocol is constructed based on general principles of organic synthesis for similar indole derivatives and should be adapted and optimized by qualified laboratory personnel.

Materials and Reagents:

-

3,4-Dimethoxyaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl 2-chloroacetoacetate

-

Sodium hydroxide

-

Diethyl ether

-

Ethanol

-

1-(2-Chloroethyl)-4-phenylpiperazine

-

Potassium carbonate

-

Acetonitrile

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of the Indole Core via Japp-Klingemann Reaction

-

Diazotization of 3,4-Dimethoxyaniline:

-

Dissolve 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Coupling and Cyclization:

-

In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.

-

Cool the solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.

-

Adjust the pH of the reaction mixture to 5-6 with a solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

The resulting phenylhydrazone intermediate will cyclize in situ or upon gentle heating to form ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Alkylation of the Indole Nitrogen

-

N-Alkylation:

-

To a solution of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1-(2-chloroethyl)-4-phenylpiperazine (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography on silica gel to yield the final product.

-

Visualizations

This compound Synthesis Workflow

Application Notes and Protocols for the Dissolution of Alpertine for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpertine is a substituted tryptamine and a piperazinylethylindole derivative, previously investigated as an antipsychotic agent.[1] As with many small molecule compounds intended for in vitro studies, achieving a stable and biologically compatible solution is a critical first step for reliable experimental outcomes. Due to the limited publicly available data on the physicochemical properties of this compound, these application notes provide a generalized protocol based on the known characteristics of structurally similar compounds, such as tryptamines, and established best practices for dissolving poorly soluble drugs for cell culture applications.

Physicochemical Properties and Solubility

Table 1: Recommended Solvents and Concentration Limits for this compound Dissolution

| Parameter | Recommended Solvent / Condition | Rationale / Reference |

| Primary Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for hydrophobic compounds, including tryptamine derivatives.[2][4] |

| Secondary Stock Solution Solvent (Alternative) | Ethanol (EtOH) | Can be used as an alternative to DMSO, though may have lower solubilizing power for highly hydrophobic compounds. |

| Maximum Recommended Stock Concentration | 1-10 mM in 100% DMSO | A common starting range for creating stock solutions of novel compounds. Higher concentrations risk precipitation upon dilution. |

| Maximum Final DMSO Concentration in Cell Culture Medium | ≤ 0.1% (v/v) | To minimize cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically. |

| Maximum Final Ethanol Concentration in Cell Culture Medium | ≤ 0.1% - 0.5% (v/v) | Ethanol can be more cytotoxic than DMSO for some cell lines; the lowest effective concentration should be used. |

| Aqueous Solubility | Expected to be low | Based on the chemical structure and properties of similar tryptamine compounds. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture medium.

Materials:

-

This compound powder (Molar Mass: 437.54 g/mol )

-

High-purity, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.38 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of high-purity, sterile DMSO to the tube containing the this compound powder. This will yield a 10 mM stock solution.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. This can help to increase the solubility of some compounds.

-

Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particles. The solution should be clear.

-

Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to prepare the final working concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

-

Cell culture plates with seeded cells

-

Vehicle control (sterile DMSO)

Procedure:

-

Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before use.

-

Serial Dilutions (if necessary): If a wide range of concentrations is being tested, it may be necessary to perform serial dilutions of the 10 mM stock solution in sterile DMSO to create intermediate stocks.

-

Dilution into Medium: To prepare the final working solution, add the required volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.

-

Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of sterile DMSO to the same volume of cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.

-

Dosing Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Return the cells to the incubator and proceed with your experimental timeline.

Mandatory Visualizations

Caption: Workflow for preparing this compound solutions for cell culture.

Caption: Hypothesized signaling pathway for this compound's action.

Important Considerations

-

Solubility Testing: Before conducting large-scale experiments, it is advisable to perform a small-scale solubility test to determine the maximum soluble concentration of your specific batch of this compound in DMSO and in your final cell culture medium.

-

Precipitation: If you observe precipitation upon dilution of the DMSO stock into your aqueous medium, try lowering the stock concentration, using a larger volume of medium for dilution, or employing techniques such as sonication or the use of solubilizing agents (e.g., cyclodextrins), though these may have their own effects on cells.

-

Cell Line Variability: Different cell lines can have varying sensitivities to solvents like DMSO. It is crucial to perform a dose-response curve with the vehicle control to determine the non-toxic concentration range for your specific cell line.

-

Compound Stability: The stability of this compound in solution is unknown. It is recommended to use freshly prepared working solutions for each experiment and to minimize the exposure of stock solutions to light and repeated temperature changes.

References

Standard Operating Procedure for Alpertine Handling: Application Notes and Protocols for Drug Development Professionals

Disclaimer: Alpertine is a research chemical that was never commercialized. Therefore, comprehensive toxicological and handling data are not available. The following procedures are based on information available for structurally related compounds, such as oxypertine, and general safety protocols for handling potent, psychoactive research chemicals. Extreme caution is advised.

Introduction

This compound (WIN-31665) is an antipsychotic agent belonging to the pertine group of compounds, characterized by a piperazinylethylindole structure.[1] Although never marketed, its structural similarity to other antipsychotics like oxypertine suggests potential activity at dopamine and serotonin receptors. This document provides detailed application notes and protocols for the safe handling and preliminary experimental evaluation of this compound for research and drug development purposes.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | [1] |

| Molecular Formula | C25H31N3O4 | [1] |

| Molar Mass | 437.54 g/mol | [1] |

| CAS Number | 27076-46-6 | [1] |

| Melting Point | 142.5-144 °C | |

| Appearance | Solid (presumed) | General Knowledge |

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural analog oxypertine, this compound is postulated to exert its effects through the following mechanisms:

-

Dopamine D2 Receptor Antagonism: Like many antipsychotics, this compound is expected to block D2 receptors in the mesolimbic pathway, which is thought to mediate its antipsychotic effects.

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a characteristic of atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects and efficacy against negative symptoms of psychosis.

-

Catecholamine Depletion: Oxypertine has been shown to deplete catecholamines, which may also contribute to its overall antipsychotic activity.

Signaling Pathway

The following diagram illustrates the postulated signaling pathway for this compound, based on the known actions of related compounds on dopamine D2 and serotonin 5-HT2A receptors.

Figure 1: Postulated signaling pathway of this compound.

Standard Operating Procedure for Handling

Due to the unknown toxicological profile of this compound, it must be handled as a potent psychoactive compound.

5.1. Personal Protective Equipment (PPE)

-

Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if contaminated.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A buttoned lab coat must be worn.

-

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is required.

5.2. Engineering Controls

-

All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood or a glove box.

-

Ensure adequate ventilation in the laboratory.

5.3. Handling Procedures

-

Weighing: Handle solid this compound in a fume hood. Use a dedicated spatula and weighing paper.

-

Solution Preparation: Prepare solutions in the fume hood. Add solvent to the solid to minimize dust formation.

-

Storage: Store this compound in a cool, dry, and dark place in a well-sealed container. The container should be clearly labeled with the chemical name, structure, date of receipt, and any known hazards.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) must be disposed of as hazardous chemical waste according to institutional guidelines.

5.4. Spill and Exposure Procedures

-

Spill: In case of a spill, evacuate the area and secure it. Wear appropriate PPE and clean the spill using an absorbent material. Decontaminate the area with a suitable solvent.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air immediately.

-

Ingestion: Seek immediate medical attention.

In all cases of exposure, seek medical attention and report the incident to the appropriate safety officer.

Experimental Protocols

The following are general protocols that can be adapted for the preliminary evaluation of this compound. These are based on standard methods for antipsychotic drug screening.

6.1. In Vitro: Dopamine D2 Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for the D2 receptor using a radiolabeled ligand such as [³H]-Spiperone.

Materials:

-

Cell membranes expressing human D2 receptors

-

[³H]-Spiperone (Radioligand)

-

This compound (Test compound)

-

Haloperidol (Reference compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound and Haloperidol.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test/reference compound or buffer (for total binding).

-

Add [³H]-Spiperone to all wells at a concentration near its Kd.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., Haloperidol) to a set of wells.

-

Incubate the plate (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for this compound.

Figure 2: Workflow for D2 receptor binding assay.

6.2. In Vivo: Amphetamine-Induced Stereotypy in Rats

This model is used to assess the antipsychotic potential of a compound by its ability to block the stereotypic behaviors induced by amphetamine.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

d-Amphetamine sulfate

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Observation cages

Procedure:

-

Acclimatize rats to the testing environment.

-

Administer this compound or vehicle intraperitoneally (i.p.) at various doses.

-

After a set pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.).

-

Immediately place the rats in individual observation cages.

-

Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period (e.g., 2 hours).

-

Analyze the data to determine if this compound significantly reduces amphetamine-induced stereotypy compared to the vehicle group.

Figure 3: Workflow for amphetamine-induced stereotypy model.

Quantitative Data (for structurally related Oxypertine)

Due to the lack of specific data for this compound, the following table summarizes the receptor binding affinities for the structurally similar compound, oxypertine. This data can serve as a preliminary guide for expected activity.

| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |

| Oxypertine | 5-HT₂ | 8.6 | Radioligand Binding | |

| Oxypertine | D₂ | 30 | Radioligand Binding |

Note: Lower Kᵢ values indicate higher binding affinity.

Conclusion

This compound is a research compound with a postulated antipsychotic mechanism of action. Due to the limited available information, stringent safety precautions, as outlined in this document, must be followed. The provided experimental protocols, based on those for the related compound oxypertine and general antipsychotic screening methods, offer a starting point for the in vitro and in vivo characterization of this compound. All work with this compound should be conducted by trained personnel in a controlled laboratory setting.

References

Alpertine: Application and Protocols for High-Throughput Screening Assays

Introduction

Alpertine (also known as WIN 31,665) is a compound classified within the "pertine" group of drugs, which are structurally characterized as substituted tryptamines and piperazinylethylindoles.[1][2] Historically described as an antipsychotic, neuroleptic, and tranquilizer, this compound's development did not lead to its market introduction.[1] This document aims to provide a detailed overview of this compound's potential applications in high-throughput screening (HTS) assays for drug discovery researchers, based on the available pharmacological context of related compounds. However, it is critical to note that as of late 2025, specific HTS assay data and detailed protocols for this compound are not available in publicly accessible scientific literature. The methodologies and conceptual frameworks presented here are therefore based on the known targets of structurally similar compounds.

Putative Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not well-documented, the pharmacology of closely related "pertine" compounds, such as oxypertine, offers potential avenues for investigation. Oxypertine demonstrates high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.[2] It is also known to function as a catecholamine depleting agent.[2] These receptors are pivotal in various neurological and psychiatric conditions, making them common targets in drug discovery.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is a critical regulator of neuronal signaling. A simplified diagram of this pathway is presented below.

Serotonin 5-HT₂ Receptor Signaling

The serotonin 5-HT₂ receptor, another GPCR, activates a different signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

High-Throughput Screening Assays: Conceptual Protocols

Given the likely targets, several HTS assays could be adapted to screen for compounds like this compound that modulate D₂ or 5-HT₂ receptors. Below are conceptual protocols for common HTS formats.

Competitive Binding Assay (Radioligand or Fluorescence-Based)

This assay measures the ability of a test compound to displace a labeled ligand from its receptor.

Objective: To identify and quantify the binding affinity of this compound to D₂ or 5-HT₂ receptors.

Principle: A known radiolabeled or fluorescently-labeled ligand that binds to the target receptor is incubated with a cell membrane preparation expressing the receptor. The amount of bound ligand is measured in the presence and absence of the test compound. A reduction in the signal from the labeled ligand indicates competitive binding.

Workflow:

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Cell Membranes: Prepare membranes from a stable cell line overexpressing the human D₂ or 5-HT₂ receptor.

-

Labeled Ligand: Prepare a stock solution of a high-affinity radioligand (e.g., [³H]-Spiperone for D₂) or a fluorescent ligand.

-

Test Compound: Prepare serial dilutions of this compound.

-

-

Assay Procedure (384-well format):

-

Add 10 µL of assay buffer or unlabeled ligand (for non-specific binding) or this compound to appropriate wells.

-

Add 20 µL of the labeled ligand diluted in assay buffer.

-

Add 20 µL of the cell membrane preparation.

-

Incubate for 60-90 minutes at room temperature.

-

Harvest the plate contents onto a filter mat using a cell harvester to separate bound from free ligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow filters to dry, then add scintillation cocktail.

-

Measure radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding inhibition for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using a non-linear regression fit (sigmoidal dose-response).

-

Functional Cell-Based Assay (cAMP or Calcium Flux)

This assay measures the downstream cellular response following receptor activation or inhibition.

Objective: To determine if this compound acts as an antagonist or agonist at D₂ or 5-HT₂ receptors.

Principle:

-

For D₂ (Gᵢ-coupled): An agonist will inhibit adenylyl cyclase, reducing cAMP levels. An antagonist, like this compound, would block this effect. Assays often use forskolin to stimulate cAMP production, and the antagonist's effect is measured as the restoration of cAMP levels.

-

For 5-HT₂ (Gᵩ-coupled): An agonist will stimulate PLC, leading to an increase in intracellular calcium. An antagonist would block this calcium release.

Experimental Protocol (Calcium Flux for 5-HT₂ Antagonism):

-

Reagent Preparation:

-

Cell Culture: Grow a stable cell line expressing the human 5-HT₂ receptor in a 384-well black, clear-bottom plate.

-

Calcium Indicator Dye: Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Agonist: Prepare a stock solution of a known 5-HT₂ agonist (e.g., serotonin).

-

Test Compound: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

Load cells with the calcium indicator dye by incubating for 30-60 minutes at 37°C.

-

Wash the cells gently with assay buffer.

-

Add this compound at various concentrations and incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence.

-

Add the 5-HT₂ agonist (e.g., serotonin) to all wells simultaneously.

-

Immediately begin kinetic measurement of fluorescence intensity over 1-2 minutes.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium flux.

-

Data Presentation

While no specific quantitative data for this compound in HTS assays is publicly available, the results from the conceptual assays described above would typically be presented in a tabular format for clear comparison.

Table 1: Hypothetical HTS Data Summary for this compound

| Assay Type | Target Receptor | Parameter | Value | Z'-Factor | Signal/Background |

|---|---|---|---|---|---|

| Radioligand Binding | Dopamine D₂ | IC₅₀ | TBD | > 0.5 | > 5 |

| Radioligand Binding | Serotonin 5-HT₂ | IC₅₀ | TBD | > 0.5 | > 10 |

| cAMP Functional Assay | Dopamine D₂ | IC₅₀ | TBD | > 0.5 | > 3 |

| Calcium Flux Assay | Serotonin 5-HT₂ | IC₅₀ | TBD | > 0.5 | > 8 |

TBD: To Be Determined through experimentation.

Conclusion

This compound, as a member of the pertine class of compounds, presents a compelling case for investigation as a modulator of dopaminergic and serotonergic receptors. The absence of published HTS data necessitates a foundational screening approach. The binding and functional assay protocols outlined in this document provide a robust starting point for researchers to characterize the pharmacological profile of this compound. Successful execution of these assays will be critical in elucidating its mechanism of action and determining its potential as a lead compound in drug discovery programs targeting neuropsychiatric disorders. Further studies would be required to confirm its activity and explore its selectivity against other receptors.

References

Application Note: Quantification of Alverine in Human Plasma by LC-MS/MS

Introduction

Alverine is a smooth muscle relaxant used for the treatment of gastrointestinal disorders. Accurate and reliable quantification of Alverine and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Alverine in human plasma. The method utilizes solid-phase extraction for sample cleanup, followed by chromatographic separation and mass spectrometric detection, providing a robust workflow for high-throughput analysis.

Experimental

Materials and Reagents

-

Alverine and Alverine-d5 (internal standard) reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium formate

-

Human plasma

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

Sample Preparation

A solid-phase extraction (SPE) procedure is employed for the extraction of Alverine from human plasma.[1][2]

-

To 150 µL of human plasma, add the internal standard (Alverine-d5) solution.

-

Load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C8 or C18 reversed-phase column.[1][2]

-

Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or Kromasil C8[1]

-

Mobile Phase: Acetonitrile and 10 mM ammonium formate (65:35, v/v)

-

Flow Rate: Isocratic elution

-

Injection Volume: 5 µL

-

Column Temperature: Ambient

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS System: API 5000 or equivalent

-

MRM Transitions: Specific precursor-to-product ion transitions for Alverine and Alverine-d5 are monitored.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Alverine in human plasma.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.

-

Linearity: The method showed excellent linearity over the concentration range of 100-10,000 pg/mL for Alverine.

-

Precision and Accuracy: The intra- and inter-run precision values were within acceptable limits (≤6.3%), and the accuracy was within the range of -7.0% to -0.1% for Alverine.

-

Recovery: The overall recovery for Alverine from human plasma was determined to be 83.5%.

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Alverine in human plasma. The method is sensitive, selective, and robust, making it suitable for routine analysis in clinical and research settings. The use of a deuterated internal standard ensures high accuracy and precision of the results.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

1.1. Stock Solutions: Prepare individual stock solutions of Alverine and Alverine-d5 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL. 1.2. Working Solutions: Prepare serial dilutions of the Alverine stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.

2. Sample Preparation (Solid-Phase Extraction)

2.1. Pipette 150 µL of human plasma into a clean microcentrifuge tube. 2.2. Add a specified volume of the Alverine-d5 internal standard working solution to each plasma sample, except for the blank samples. 2.3. Vortex mix the samples for 30 seconds. 2.4. Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water. 2.5. Load the entire plasma sample onto the conditioned SPE cartridge. 2.6. Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. 2.7. Dry the cartridge under vacuum for 1-2 minutes. 2.8. Elute Alverine and the IS with 1 mL of methanol into a clean collection tube. 2.9. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 2.10. Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile:10 mM ammonium formate, 65:35, v/v). 2.11. Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions

3.1. Liquid Chromatography (LC) System:

- Column: Symmetry Shield RP18, 150 x 3.9 mm, 5 µm

- Mobile Phase: 65% Acetonitrile, 35% 10 mM Ammonium Formate

- Flow Rate: 0.8 mL/min (example, may need optimization)

- Injection Volume: 5 µL

- Column Temperature: 30°C

- Run Time: 4 minutes

3.2. Mass Spectrometer (MS) System:

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., API 5000)

- Ion Source: Electrospray Ionization (ESI)

- Polarity: Positive

- Ion Source Temperature: 500°C (example, may need optimization)

- MRM Transitions:

- Alverine: [Precursor Ion m/z] > [Product Ion m/z]

- Alverine-d5 (IS): [Precursor Ion m/z] > [Product Ion m/z] (Note: Specific m/z values need to be determined by direct infusion of the compounds.)

4. Data Analysis and Quantification

4.1. Acquire the data using the instrument's software. 4.2. Integrate the peak areas for Alverine and the internal standard (Alverine-d5). 4.3. Calculate the peak area ratio of the analyte to the internal standard. 4.4. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. 4.5. Determine the concentration of Alverine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate (65:35, v/v) |

| Flow Rate | Isocratic |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Run Time | ~4 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |